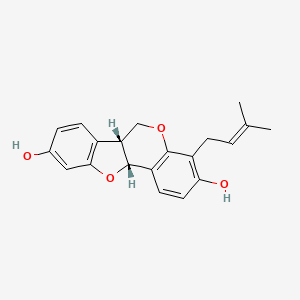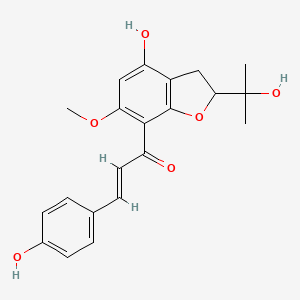![molecular formula C10H18F3N5O5 B12389668 (2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12389668.png)
(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid;2,2,2-trifluoroacetic acid is a complex organic molecule. It is characterized by the presence of isotopically labeled nitrogen (^15N) and carbon (^13C) atoms, which are often used in scientific research to trace molecular pathways and interactions. The compound also contains trifluoroacetic acid, a common reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid typically involves multiple steps, including the incorporation of isotopically labeled atoms. The process may start with the synthesis of the amino acid backbone, followed by the introduction of ^15N and ^13C labels through specific reagents and conditions. The final step often involves the addition of trifluoroacetic acid to stabilize the compound.
Industrial Production Methods
Industrial production of this compound would require large-scale synthesis techniques, including the use of automated peptide synthesizers and high-purity reagents. The process would be optimized for yield and purity, ensuring that the isotopic labels are correctly incorporated and that the final product meets stringent quality standards.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The imine groups can be reduced to amines.
Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce primary amines.
科学的研究の応用
The compound has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation of isotopically labeled atoms into biomolecules.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of new compounds.
Industry: Applied in the synthesis of complex organic molecules and materials.
作用機序
The mechanism of action of (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid involves its interaction with specific molecular targets. The isotopic labels allow researchers to track the compound’s interactions and transformations within biological systems. The trifluoroacetic acid component may also play a role in stabilizing the molecule and facilitating its interactions with target proteins and enzymes.
類似化合物との比較
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with similar functional groups but different isotopic labeling.
Pregabalin Lactam Dimer: Another complex organic molecule used in pharmaceutical research.
Uniqueness
The unique aspect of (2S)-2-[(2-aminoacetyl)(15N)amino]-5-bis(15N)(azanyl)(113C)methylideneaminopentanoic acid lies in its isotopic labeling, which allows for precise tracking and analysis in various scientific studies. This makes it particularly valuable in research applications where understanding molecular interactions and pathways is crucial.
特性
分子式 |
C10H18F3N5O5 |
|---|---|
分子量 |
355.21 g/mol |
IUPAC名 |
(2S)-2-[(2-aminoacetyl)(15N)amino]-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H17N5O3.C2HF3O2/c9-4-6(14)13-5(7(15)16)2-1-3-12-8(10)11;3-2(4,5)1(6)7/h5H,1-4,9H2,(H,13,14)(H,15,16)(H4,10,11,12);(H,6,7)/t5-;/m0./s1/i1+1,2+1,3+1,5+1,7+1,8+1,10+1,11+1,12+1,13+1; |
InChIキー |
ZCJXGUAWIGRKIB-GCQAJPQVSA-N |
異性体SMILES |
C(C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][15N]=[13C]([15NH2])[15NH2])[13C](=O)O)N.C(=O)(C(F)(F)F)O |
正規SMILES |
C(CC(C(=O)O)NC(=O)CN)CN=C(N)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12389588.png)
![2-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12389616.png)
![trisodium;5-[(Z)-(3-carboxy-4-hydroxy-5-methylcyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B12389623.png)





![[Thr28, Nle31]-Cholecystokinin (25-33), sulfated](/img/structure/B12389661.png)
![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B12389664.png)

![(1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one](/img/structure/B12389678.png)


